molecular formula C18H17FN2O2 B6014665 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide

货号: B6014665
分子量: 312.3 g/mol
InChI 键: LTVBSRNITNLWPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. This receptor plays a critical role in the regulation of immune responses, making CPI-444 a promising candidate for the treatment of cancer and other immune-related diseases.

作用机制

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide works by blocking the adenosine A2A receptor, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. Adenosine is a purine nucleoside that accumulates in the tumor microenvironment due to the hypoxic and acidic conditions. Adenosine binding to the A2A receptor leads to the activation of intracellular signaling pathways that suppress immune responses. By inhibiting this receptor, this compound can restore the activity of immune cells and enhance their ability to recognize and destroy cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. In a mouse model of melanoma, this compound treatment resulted in a significant reduction in tumor growth and improved survival. This compound has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, in the tumor microenvironment. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

实验室实验的优点和局限性

One of the main advantages of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and long half-life. However, one of the limitations of this compound is its low solubility, which can affect its formulation and delivery. In addition, this compound may have limited efficacy in tumors that do not express high levels of the adenosine A2A receptor.

未来方向

There are several future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide. One area of interest is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the development of combination therapies that can enhance the activity of this compound. In addition, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for further studies to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
Conclusion
In conclusion, this compound is a promising candidate for the treatment of cancer and other immune-related diseases. Its specificity for the adenosine A2A receptor and favorable safety profile make it an attractive target for drug development. Further research is needed to fully understand the mechanisms of action of this compound and to optimize its use in clinical settings.

合成方法

The synthesis method of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for this compound synthesis is 4-fluoro-3-nitrobenzoic acid, which is converted into the corresponding amide using a coupling reagent. The amide is then subjected to a series of reactions, including reduction, acylation, and cyclization, to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.

科学研究应用

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide has been extensively studied for its potential use in cancer immunotherapy. The adenosine A2A receptor is known to play a critical role in the suppression of immune responses in the tumor microenvironment. By inhibiting this receptor, this compound can enhance the activity of immune cells, leading to the destruction of cancer cells. This compound has been shown to have synergistic effects with other immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, making it a promising candidate for combination therapy.

属性

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11-15(20-17(22)12-5-6-12)3-2-4-16(11)21-18(23)13-7-9-14(19)10-8-13/h2-4,7-10,12H,5-6H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVBSRNITNLWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。